

1,5-IAEDANS: Membrane Permeability & Technical Application Guide

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Compound of Interest

Compound Name: 1,5-Aedans

CAS No.: 50402-62-5

Cat. No.: B1214577

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Executive Summary

Is 1,5-IAEDANS membrane permeable? No. 1,5-IAEDANS (5-(((2-iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid) is classified as membrane impermeant for intact, viable cells under physiological conditions.

Its membrane impermeability is dictated by the sulfonic acid group (

), which remains negatively charged at physiological pH (7.0–7.4). This charge prevents the molecule from passively diffusing across the hydrophobic lipid bilayer of the plasma membrane. Consequently, 1,5-IAEDANS is a gold-standard probe for:

- Selectively labeling cell-surface thiols on live cells.
- Labeling intracellular proteins only after membrane permeabilization (e.g., "skinned" muscle fibers).
- Structural studies (FRET, Anisotropy) on purified protein complexes.

Part 1: Chemical Basis of Impermeability

To apply 1,5-IAEDANS effectively, researchers must understand the structural determinants that dictate its localization.

The Hydrophilic "Anchor"

The molecule consists of a naphthalene fluorophore linked to a reactive iodoacetamide group. However, the critical feature is the sulfonic acid moiety at the C1 position.

- Physiological State: At pH > 4.0, the sulfonic acid group is deprotonated ().
- Consequence: This permanent negative charge confers high water solubility and lipid insolubility. The energy barrier for this charged species to cross the non-polar core of the plasma membrane is thermodynamically prohibitive.

The Reactive Warhead

- Group: Iodoacetamide ().
- Target: Sulfhydryl groups () on Cysteine residues.
- Mechanism: Nucleophilic substitution (). The sulfur atom of the cysteine attacks the carbon bearing the iodine, displacing the iodide ion and forming a stable thioether bond.
- Selectivity: Highly selective for thiols over amines at pH 7.0–8.0.

Part 2: Strategic Applications

The impermeability of 1,5-IAEDANS is not a limitation but a feature that enables spatially resolved labeling.

| Application Domain | Target Localization | Experimental State | Rationale |
|----------------------|--------------------------|----------------------------------|--|
| Cell Surface Mapping | Exofacial Cysteines | Live, Intact Cells | The probe cannot enter the cell, so any fluorescence signal must originate from the extracellular surface. |
| Muscle Physiology | Myosin/Actin (S1/Cys374) | Permeabilized ("Skinned") Fibers | Membranes are chemically removed (e.g., Triton X-100) to allow the probe access to the contractile apparatus. |
| Protein Conformation | Purified Proteins | In Vitro Solution | Used as a FRET donor or anisotropy probe to measure distance or rotational mobility without membrane interference. |
| Ion Channel Gating | Pore-lining residues | Liposomes / Vesicles | Used to determine if a specific residue is exposed to the aqueous solvent or buried in the membrane. |

Part 3: Technical Specifications & Spectral Data

Spectral Properties

1,5-IAEDANS is environmentally sensitive (solvatochromic). Its emission maximum shifts blue in hydrophobic environments and red in aqueous solution.

- Excitation Max: 336 nm^{[1][2]}
- Emission Max: 490 nm (Aqueous)^[2]
- Extinction Coefficient ():
at 336 nm^{[1][3]}
- Fluorescence Lifetime (): ~10–20 ns (Long lifetime makes it excellent for anisotropy).
- Stokes Shift: Large (>150 nm), minimizing self-quenching and scatter interference.

FRET Compatibility

1,5-IAEDANS serves as an excellent Donor.

- Common Acceptors: Fluorescein (FITC), IAF, DABCYL, BODIPY FL.
- Förster Distance (): Typically 40–60 Å (depending on the acceptor).

Part 4: Validated Experimental Protocols

Protocol A: Selective Labeling of Cell Surface Thiols

Objective: Label only exposed cysteine residues on the plasma membrane of live cells.

Materials:

- 1,5-IAEDANS (dissolved in DMF or DMSO to 10–20 mM stock).
- Labeling Buffer: PBS (pH 7.^[4]₄) or HBSS. Avoid thiol-containing buffers (DTT, BME).
- Stop Buffer: PBS + 5 mM Glutathione or Cysteine (to quench excess dye).

Workflow:

- Preparation: Wash cells (adherent or suspension) 3x with ice-cold PBS to remove media proteins.
- Staining: Incubate cells with 100–500 μM 1,5-IAEDANS in PBS.
 - Duration: 15–30 minutes.
 - Temperature: 4°C (on ice). Note: Low temperature minimizes endocytosis, ensuring the label remains strictly on the surface.
- Quenching: Remove supernatant. Wash cells 2x with Stop Buffer (PBS + 5 mM Glutathione).
- Analysis: Analyze via Flow Cytometry (Ex 355/375 nm laser) or Fluorescence Microscopy (DAPI filter set often overlaps, but dedicated UV/Blue set is best).

Protocol B: Stoichiometric Labeling of Purified Proteins

Objective: Covalent attachment for FRET or Anisotropy studies.

Step-by-Step:

- Reduction (Optional but Recommended): Treat protein (50–100 μM) with 1–5 mM DTT for 30 min to reduce disulfide bonds if targeting total thiols. Crucial: Remove DTT via desalting column (PD-10) before adding dye.
- Reaction: Add 1,5-IAEDANS to protein at a 10-fold molar excess.
 - Buffer: 20 mM HEPES or Tris, pH 7.5–8.0.
 - Incubation: 2–4 hours at Room Temperature or Overnight at 4°C in the dark.
- Quenching: Add

-mercaptoethanol (to 10 mM final) to consume unreacted dye.
- Purification: Separate labeled protein from free dye using Size Exclusion Chromatography (SEC) or extensive dialysis.
- Degree of Labeling (DOL) Calculation:

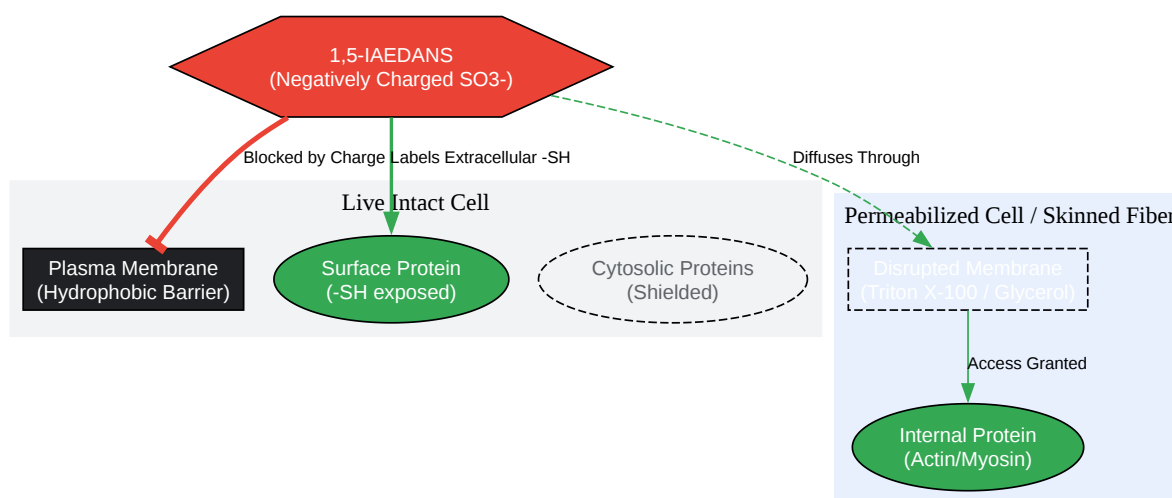
- [1][2][3]
- (Correction Factor)

(Absorbance of dye at 280 nm relative to 336 nm).

Part 5: Visualization of Signaling & Workflows

Diagram 1: Membrane Permeability Logic

This diagram illustrates the differential handling of 1,5-IAEDANS by intact vs. permeabilized membranes.

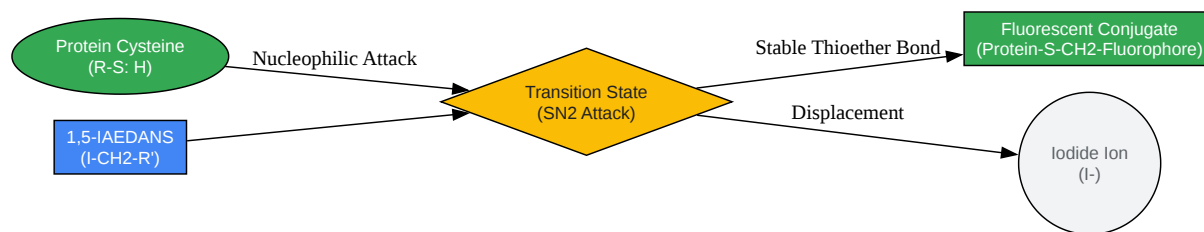


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Caption: 1,5-IAEDANS is excluded by intact membranes due to its sulfonate charge but labels internal targets upon permeabilization.

Diagram 2: Labeling Reaction Mechanism

The nucleophilic substitution mechanism utilized by 1,5-IAEDANS.



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Caption: The thiol group of a cysteine residue displaces iodide to form a stable thioether conjugate.

References

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